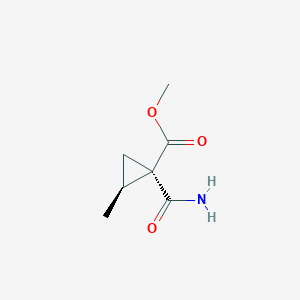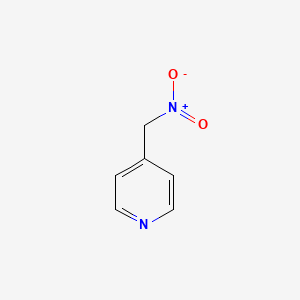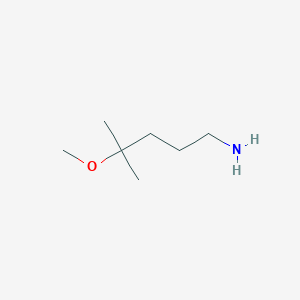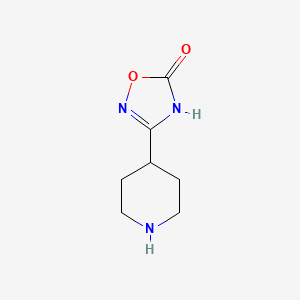![molecular formula C26H57N5O6 B13596660 1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine is a complex organic compound with a molecular formula of C26H57N5O6 and a molecular weight of 535.8 g/mol. This compound is characterized by its multiple ether and amine functional groups, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine involves several steps:
Starting Materials: The synthesis begins with the preparation of the polyamine core, which includes compounds such as 1-N-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine and 2-{2-[4-(2-{[2-(2-aminoethoxy)ethyl]amino}ethyl)piperazin-1-yl]ethoxy}ethan-1-amine.
Reaction Conditions: The polyamine core is combined with an excess of epoxide tails, such as 1,2-epoxydodecane, 1,2-epoxytetradecane, or 1,2-epoxyhexadecane, in glass scintillation vials.
Industrial Production: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the amine groups to their corresponding amines or amides.
Substitution: The ether and amine groups can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, reducing agents, and oxidizing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce amides.
Applications De Recherche Scientifique
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: It is used in the study of biological systems, particularly in the development of drug delivery systems and as a component in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various molecular targets, including enzymes, receptors, and transport proteins, depending on its specific application.
Pathways Involved: The pathways involved in the compound’s mechanism of action include signal transduction pathways, metabolic pathways, and transport pathways. The specific pathways depend on the compound’s application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine can be compared with other similar compounds:
Similar Compounds: Similar compounds include other polyamine-based molecules with ether and amine functional groups, such as 1-N-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine and 2-{2-[4-(2-{[2-(2-aminoethoxy)ethyl]amino}ethyl)piperazin-1-yl]ethoxy}ethan-1-amine.
Uniqueness: The uniqueness of this compound lies in its specific combination of ether and amine functional groups, which provide it with unique chemical and biological properties.
Propriétés
Formule moléculaire |
C26H57N5O6 |
|---|---|
Poids moléculaire |
535.8 g/mol |
Nom IUPAC |
3-[2-[2-[3-[2-[4-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]piperazin-1-yl]ethylamino]propoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C26H57N5O6/c27-5-1-15-32-19-23-36-25-21-34-17-3-7-29-8-10-31-13-11-30(12-14-31)9-4-18-35-22-26-37-24-20-33-16-2-6-28/h29H,1-28H2 |
Clé InChI |
ZDRKOSFIVUBHGF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCOCCOCCOCCCN)CCNCCCOCCOCCOCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


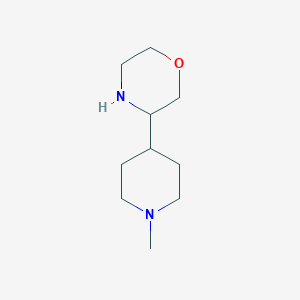
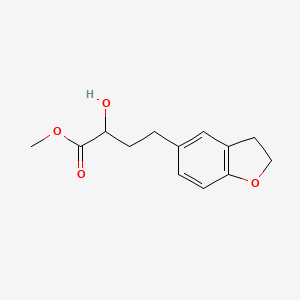
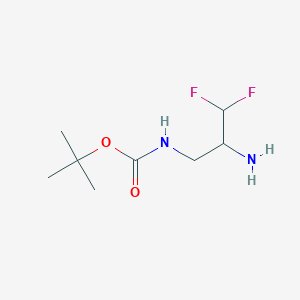

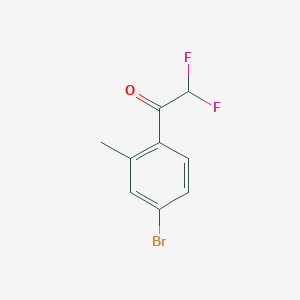

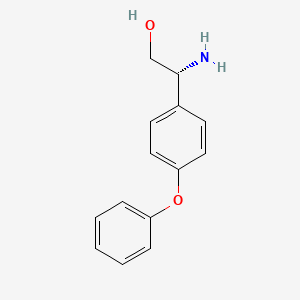
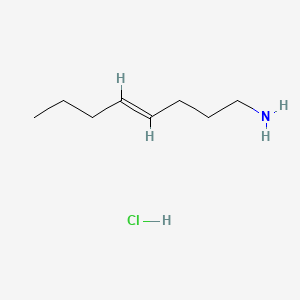
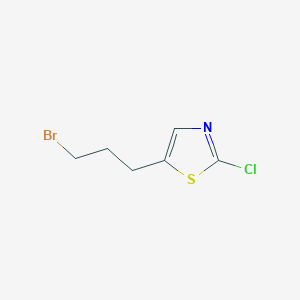
![[(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B13596622.png)
